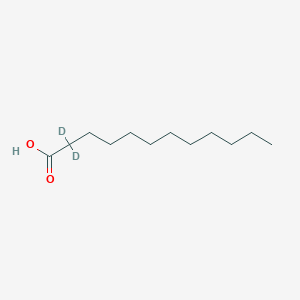

Dodecanoic-2,2-D2 acid

説明

Dodecanoic-2,2-D2 acid, also known as lauric acid, is a saturated fatty acid found naturally in coconut oil and palm kernel oil. It is a white, waxy solid that is insoluble in water, and has a melting point of 44°C. Lauric acid is a major component of the human diet and is found in many processed foods. It is known to have a variety of health benefits, including anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, lauric acid has been studied for its potential applications in the field of biochemistry and physiology.

科学的研究の応用

Thermal Energy Storage

Dodecanoic acid has been studied for its potential use in thermal energy storage, specifically for solar thermal applications. Its melting transition properties make it suitable for latent heat storage, enhancing the efficiency of solar thermal systems (Desgrosseilliers et al., 2013).

Biotransformation and Green Chemistry

Research has explored the biotransformation of dodecanoic acid into dodecanedioic acid (DDA) using Candida tropicalis. DDA is valuable in the chemical industry as a precursor for polyamide nylon-6,12. This process represents a sustainable, bio-based route for producing green chemicals and renewable products (Funk et al., 2017).

Material Science and Synthesis

In material science, dodecanoic acid has been used to induce the nucleation and growth of hydrophobic calcium carbonate particles, useful in various applications due to their unique physical properties (Wang et al., 2010).

Corrosion Inhibition

Studies show that dodecanoic acid can significantly inhibit the adhesion of iron-oxidizing bacteria on carbon steel, offering potential applications in corrosion inhibition in CO2-containing environments (Liu et al., 2016).

Agricultural Applications

Research has also investigated the effect of dodecanoic acid on the colonization of sugar beet by aphids and the secondary spread of virus yellows. This highlights its potential application in agriculture, particularly in pest control and disease management (Herrbach, 1987).

Enzyme Cascades and Chemical Synthesis

A study focused on the enzymatic production of α,ω-dicarboxylic acids (α,ω-DCAs) from dodecanoic acid. This approach is significant for producing raw materials like dodecanedioic acid (DDDA), used in various applications including plasticizers and adhesives (Lim et al., 2021).

Surface Science and Inhibition Studies

The adsorption behavior of dodecanoic acid on galvanic electrodes has been investigated, highlighting its potential as an anionic inhibitor in corrosion prevention (Ai et al., 2006).

Microbiology and Environmental Applications

In microbiology, dodecanoic acid derivatives have been used in studies analyzing bacterial pathways, such as the degradation of sodium dodecyl sulfate (SDS) by Escherichia coli (Liang et al., 2014).

作用機序

Target of Action

Dodecanoic-2,2-D2 acid, also known as Lauric-2,2-d2 acid, α-Dideuterododecanoic acid, 2,2-Dideuteriododecanoic acid , has been found to have antimicrobial properties . It targets a variety of microbial species, including Gram-positive and Gram-negative bacteria, as well as fungal strains .

Mode of Action

It is known that fatty acids like dodecanoic-2,2-d2 acid can disrupt the cell membranes of bacteria and fungi, leading to cell death .

Biochemical Pathways

Dodecanoic-2,2-D2 acid is involved in the ketonic decarboxylation reaction, where it is transformed into 12-tricosanone . This reaction is catalyzed by MgO and occurs at moderate temperatures .

Result of Action

The primary result of Dodecanoic-2,2-D2 acid’s action is the disruption of microbial cell membranes, leading to cell death . This makes it an effective antimicrobial agent.

Action Environment

The efficacy and stability of Dodecanoic-2,2-D2 acid can be influenced by various environmental factors. For instance, the temperature can affect the rate of the ketonic decarboxylation reaction . Furthermore, the presence of other substances, such as MgO, can catalyze this reaction .

特性

IUPAC Name |

2,2-dideuteriododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-ZWGOZCLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481362 | |

| Record name | Lauric-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dideuteriododecanoic acid | |

CAS RN |

64118-39-4 | |

| Record name | Lauric-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

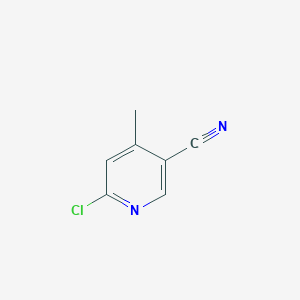

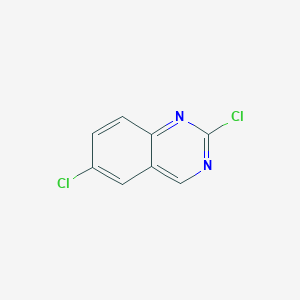

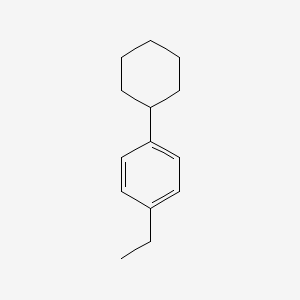

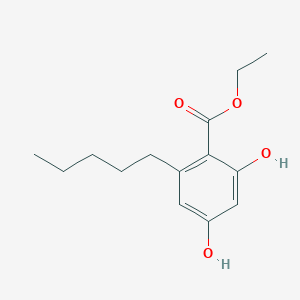

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

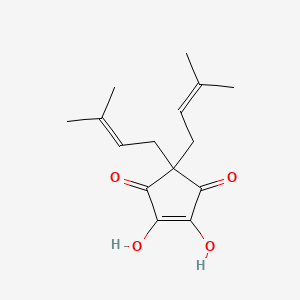

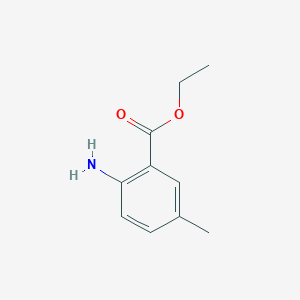

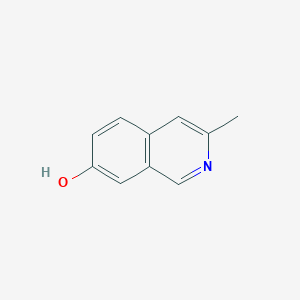

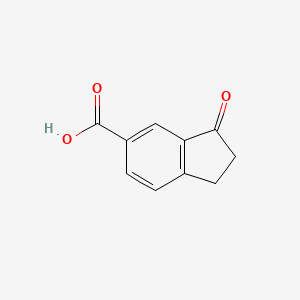

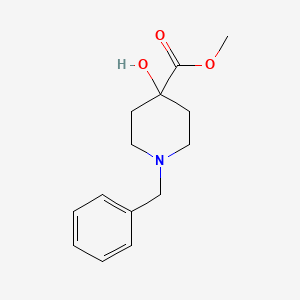

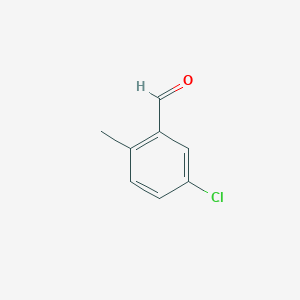

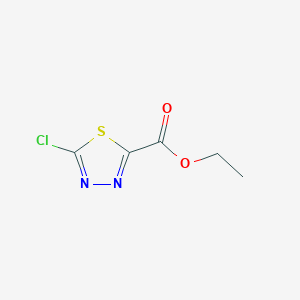

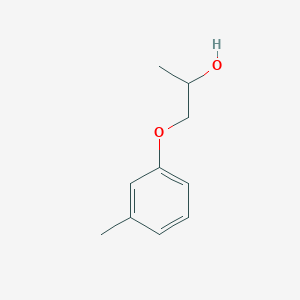

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)